molecular formula C22H21ClN2O5 B10888253 methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate

methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate

Cat. No.: B10888253
M. Wt: 428.9 g/mol
InChI Key: MQEANFWFZFMDHJ-CXUHLZMHSA-N
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Description

METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorinated aniline moiety, a cyano group, and an ethoxyphenoxy acetate group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorinated aniline derivative: This step involves the chlorination of aniline to introduce the chlorine atom at the desired position.

    Condensation reaction: The chlorinated aniline derivative is then reacted with an appropriate aldehyde or ketone to form the corresponding imine or enamine.

    Addition of the cyano group: The imine or enamine is then treated with a cyanating agent to introduce the cyano group.

    Formation of the ethoxyphenoxy acetate: The final step involves the esterification of the phenol group with ethyl acetate to form the ethoxyphenoxy acetate moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom or other substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

METHYL 2-{4-[(E)-3-(5-CHLORO-2-METHYLANILINO)-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 2-[4-[(E)-3-(5-chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H21ClN2O5/c1-4-29-20-10-15(6-8-19(20)30-13-21(26)28-3)9-16(12-24)22(27)25-18-11-17(23)7-5-14(18)2/h5-11H,4,13H2,1-3H3,(H,25,27)/b16-9+

InChI Key

MQEANFWFZFMDHJ-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)C)OCC(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC(=O)OC

Origin of Product

United States

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